3,4,5-Trichloro-2-methylpyridine
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Overview
Description
Scientific Research Applications
Synthesis and Purification Methods
- 3,4,5-Trichloro-2-methylpyridine derivatives serve as crucial intermediates in synthesizing medicines and pesticides. Techniques such as extraction, distillation, and column chromatography have been employed for their separation and purification, with reported purities surpassing 99% (Su Li, 2005).
Structural Characterization and Analysis
- NMR spectroscopy, particularly the one-bond chlorine-isotope effect, has been applied to verify the structures of hydroxytrichloropicolinic acids, demonstrating its effectiveness in identifying chlorinated carbons within molecules (N. Irvine et al., 2008).
Photochemical Studies
- Investigations into the photochemical dimerization of 2-aminopyridines and 2-pyridones have highlighted the formation of 1,4-dimers under ultraviolet irradiation, providing insights into the anti-trans configuration and unique chemical properties of these dimers (E. Taylor & R. O. Kan, 1963).
Electrophoretic Separation
- The electrophoretic mobility of methylpyridine isomers has been analyzed, improving separation methods in free solution capillary electrophoresis and elucidating theoretical and experimental relationships between pH and separation efficiency (S. Wren, 1991).
Advanced Materials Synthesis
- Nonclassical tetraazaporphyrins, with potential applications in materials science, have been synthesized via reactions involving this compound derivatives. These compounds display unique structural features and electrochemical properties, contributing to the development of new materials with specialized applications (Takeshi Kimura et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 3,4,5-Trichloro-2-methylpyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that this compound is involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
It is known that this compound plays a role in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Action Environment
It is known that the success of the suzuki–miyaura coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3,4,5-trichloro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOWHPVSGZEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632836 |
Source
|
Record name | 3,4,5-Trichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-77-9 |
Source
|
Record name | 3,4,5-Trichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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